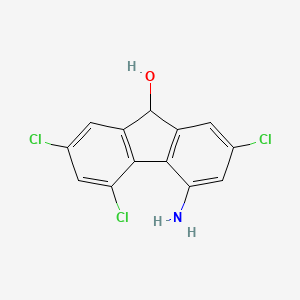

4-Amino-2,5,7-trichloro-9h-fluoren-9-ol

Description

Structure

3D Structure

Properties

CAS No. |

37558-70-6 |

|---|---|

Molecular Formula |

C13H8Cl3NO |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

4-amino-2,5,7-trichloro-9H-fluoren-9-ol |

InChI |

InChI=1S/C13H8Cl3NO/c14-5-1-7-11(9(16)3-5)12-8(13(7)18)2-6(15)4-10(12)17/h1-4,13,18H,17H2 |

InChI Key |

DFQARBGOBHBIBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(C3=C2C(=CC(=C3)Cl)Cl)O)N)Cl |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 4 Amino 2,5,7 Trichloro 9h Fluoren 9 Ol

Reactivity Profile of the 9-Hydroxyl Group

The hydroxyl group at the C-9 position of the fluorene (B118485) ring is a key site for a variety of chemical transformations. Its reactivity is largely dictated by the stability of the fluorenyl cation intermediate that can be formed at this position.

Dehydration and Rearrangement Pathways at the C-9 Position

The dehydration of 9-fluorenol derivatives is a well-established reaction that typically proceeds under acidic or basic conditions to yield dibenzofulvene derivatives. jlu.edu.cn In an acid-catalyzed dehydration, the hydroxyl group is protonated to form a good leaving group (water), which then departs to generate a fluorenyl carbocation. youtube.comyoutube.com This cation is stabilized by the delocalization of the positive charge over the fused aromatic rings. nih.govnih.govrsc.org Subsequent elimination of a proton from an adjacent carbon or a rearrangement can then occur.

Under base-catalyzed conditions, the reaction can proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism, particularly if the protons on the carbon adjacent to the hydroxyl-bearing carbon are sufficiently acidic. jlu.edu.cn However, for 9-fluorenol systems, acid-catalyzed dehydration is more common. acs.orgfiveable.melibretexts.org The stability of the fluorenyl cation can also lead to rearrangement reactions, where the initial carbocation rearranges to a more stable structure before elimination or substitution. msu.edu

Table 1: Theoretical Dehydration Products of 4-Amino-2,5,7-trichloro-9H-fluoren-9-ol under Acidic Conditions

| Product Name | Structure | Reaction Conditions | Mechanism |

|---|---|---|---|

| 4-Amino-2,5,7-trichloro-9-methylenedibenzo[a,c]cycloheptatriene | Dibenzofulvene derivative | Strong acid (e.g., H₂SO₄), heat | E1 |

| Rearranged Isomers | Varies depending on rearrangement pathway | Strong acid, heat | E1 with carbocation rearrangement |

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group at the C-9 position can be replaced by a variety of nucleophiles through a nucleophilic substitution reaction. study.com Given the stability of the fluorenyl carbocation, this reaction typically proceeds through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. study.compearson.comchemistrysteps.com The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form the fluorenyl carbocation. study.comchegg.comchegg.com This carbocation is then attacked by a nucleophile.

Common nucleophiles that can participate in this reaction include alcohols (to form ethers), halides, and cyanide. The rate of the SN1 reaction is dependent on the stability of the carbocation intermediate and is independent of the concentration of the nucleophile. chemistrysteps.com The planarity and extended conjugation of the fluorene ring system contribute significantly to the stability of this intermediate. nih.govnih.govresearchgate.net

Table 2: Representative SN1 Reactions of the 9-Hydroxyl Group

| Nucleophile | Product | Catalyst | Proposed Intermediate |

|---|---|---|---|

| Methanol (B129727) (CH₃OH) | 4-Amino-2,5,7-trichloro-9-methoxy-9H-fluorene | H₂SO₄ | 4-Amino-2,5,7-trichloro-9-fluorenyl cation |

| Hydrochloric Acid (HCl) | 4-Amino-9-chloro-2,5,7-trichloro-9H-fluorene | - | 4-Amino-2,5,7-trichloro-9-fluorenyl cation |

| Sodium Cyanide (NaCN) | 4-Amino-2,5,7-trichloro-9H-fluorene-9-carbonitrile | Acidic workup | 4-Amino-2,5,7-trichloro-9-fluorenyl cation |

Reactions of the C-4 Amino Group

The amino group at the C-4 position is a powerful electron-donating group that significantly influences the reactivity of the aromatic ring to which it is attached.

Electrophilic Aromatic Substitution on the Amine-Activated Ring System

The amino group is a strong activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgwikipedia.orgorganicchemistrytutor.com The amino group is an ortho, para-director, meaning that it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgwikipedia.orgorganicchemistrytutor.comyoutube.com In the case of this compound, the positions ortho (C-3) and para (relative to the amino group, which is not a simple benzene (B151609) ring) to the amino group will be activated.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Reagents | Major Product(s) |

|---|---|---|

| NO₂⁺ (Nitronium ion) | HNO₃, H₂SO₄ | Substitution at C-3 |

| Br⁺ (Bromonium ion) | Br₂, FeBr₃ | Substitution at C-3 |

| SO₃ (Sulfur trioxide) | Fuming H₂SO₄ | Substitution at C-3 |

| R⁺ (Carbocation) | R-Cl, AlCl₃ | Substitution at C-3 |

Palladium-Catalyzed C-N Cross-Coupling Reactions of the Amino Group

The amino group at the C-4 position can participate in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgrug.nl This reaction allows for the formation of a new carbon-nitrogen bond between the amino group and an aryl halide or triflate. wikipedia.orgbeilstein-journals.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgrug.nlnih.gov

This reaction is a versatile method for the synthesis of diaryl- or alkylarylamines. synthesisspotlight.comresearchgate.net The specific conditions, including the choice of ligand and base, are crucial for the success of the coupling reaction and can be optimized to achieve high yields. beilstein-journals.orgorganic-chemistry.org This pathway offers a powerful tool for further functionalization of the this compound scaffold. nagoya-u.ac.jpnih.govacs.org

Table 4: Hypothetical Buchwald-Hartwig Amination of the C-4 Amino Group

| Aryl Halide | Ligand | Base | Product |

|---|---|---|---|

| Iodobenzene | XPhos | Cs₂CO₃ | 4-(Phenylamino)-2,5,7-trichloro-9H-fluoren-9-ol |

| 4-Bromotoluene | BINAP | NaOt-Bu | 4-(p-Tolylamino)-2,5,7-trichloro-9H-fluoren-9-ol |

| 2-Chloropyridine | RuPhos | K₃PO₄ | 4-(Pyridin-2-ylamino)-2,5,7-trichloro-9H-fluoren-9-ol |

Derivatization Reactions for Amine Functionalization in Fluorene Scaffolds

The primary amino group at the C-4 position can be readily derivatized using a wide range of reagents to introduce new functional groups and modify the properties of the molecule. researchgate.net These reactions are fundamental in peptide synthesis, materials science, and the development of fluorescent probes. nih.govdoi.org

A common derivatization involves the reaction with 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a stable carbamate, which is a widely used protecting group in solid-phase peptide synthesis. researchgate.netnih.govnih.govorganic-chemistry.org Another important derivatization is the reaction with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative, which is useful for the sensitive detection and quantification of primary amines. nih.govnih.gov

Table 5: Common Derivatization Reactions for the C-4 Amino Group

| Reagent | Product Type | Application |

|---|---|---|

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate (Fmoc-protected amine) | Peptide synthesis, Amine protection |

| o-Phthalaldehyde (OPA) / Thiol | Fluorescent isoindole | Analytical detection and quantification |

| Acetic Anhydride | Amide | Modification of electronic properties |

| Benzoyl Chloride | Amide | Introduction of a benzoyl group |

Chemical Transformations of the Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the chloro-substituents on the fluorene ring. This reaction is typically facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In the case of this compound, the reactivity of the aryl chlorides in SNAr reactions would be influenced by the electronic nature of the fluorene core and the amino substituent.

| Nucleophile | Potential Product | Reaction Conditions |

| Sodium methoxide (NaOCH₃) | Methoxy-substituted fluorenol | High temperature, polar aprotic solvent (e.g., DMSO, DMF) |

| Sodium hydrosulfide (NaSH) | Thiol-substituted fluorenol | Polar aprotic solvent |

| Ammonia (NH₃) or Amines (RNH₂) | Amino-substituted fluorenol | High pressure and temperature, or with a catalyst |

It is important to note that the regioselectivity of such substitutions would need to be determined experimentally, as the positions of the chlorine atoms (2, 5, and 7) are not electronically equivalent.

The chlorinated positions on the fluorene ring are prime candidates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl chlorides with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the chlorinated positions. The choice of palladium catalyst and ligands would be crucial for achieving high yields and selectivity, especially in a polychlorinated system. semanticscholar.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chlorides with amines. wikipedia.orgorganic-chemistry.org This would provide a route to further functionalize the fluorene core with various primary or secondary amines, leading to a diverse range of derivatives. The reaction typically requires a palladium precursor, a suitable phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org

Heck Coupling: The Heck reaction could be employed to introduce alkenyl groups by reacting the aryl chlorides with alkenes in the presence of a palladium catalyst and a base. This would allow for the synthesis of vinyl-substituted fluorenol derivatives.

Sonogashira Coupling: This reaction would enable the formation of carbon-carbon triple bonds by coupling the aryl chlorides with terminal alkynes, catalyzed by palladium and copper complexes. This would lead to the synthesis of alkynyl-substituted fluorenols.

| Cross-Coupling Reaction | Reagents | Potential Product |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | Aryl-substituted fluorenol |

| Buchwald-Hartwig | Amine, Pd catalyst, ligand, base | Amino-substituted fluorenol |

| Heck | Alkene, Pd catalyst, base | Alkenyl-substituted fluorenol |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted fluorenol |

Selective and sequential cross-coupling reactions could potentially be achieved by exploiting the differential reactivity of the three chlorine atoms, although this would require careful optimization of reaction conditions.

The "halogen dance" is a rearrangement reaction where a halogen atom migrates to a different position on an aromatic ring, typically under the influence of a strong base. wikipedia.org In the context of this compound, treatment with a strong base like an organolithium reagent could potentially induce migration of one of the chlorine atoms. This process is driven by the formation of a more stable organometallic intermediate. The halogen dance could provide access to isomers that are not directly accessible through other synthetic routes. wikipedia.org

Halogen-metal exchange is another important transformation, particularly with organolithium reagents. wikipedia.org This reaction involves the exchange of a halogen atom for a lithium atom, creating a potent nucleophilic site on the aromatic ring. For this compound, this could be a viable method to generate a lithiated fluorenol intermediate, which could then be quenched with various electrophiles to introduce a wide range of functional groups. The relative rates of halogen-metal exchange at the 2, 5, and 7 positions would depend on steric and electronic factors.

Mechanistic Insights into Fluorene Core Transformations

The fluorene ring system itself can participate in a variety of chemical transformations, including those involving radical intermediates and pericyclic processes.

The fluorene core can be susceptible to radical reactions, particularly at the C9 position. The benzylic-like hydrogen at the C9 position of the fluorenol could be abstracted by a radical initiator to form a fluorenyl radical. This radical is stabilized by delocalization over the aromatic system. Once formed, this radical could participate in a variety of reactions, such as dimerization, reaction with oxygen to form hydroperoxides, or addition to unsaturated systems.

Studies on the pyrolysis of fluorene derivatives have shown the formation of various products arising from radical-mediated processes. oup.com The presence of the amino and chloro substituents on the aromatic rings of this compound would be expected to influence the stability and reactivity of any radical intermediates formed on the fluorene core.

While less common than transformations involving the substituents, the fluorene ring system could potentially undergo pericyclic reactions under specific conditions, such as high temperatures or photochemical activation. For instance, Diels-Alder reactions involving the aromatic rings are conceivable, although the aromaticity of the system presents a significant energy barrier.

Rearrangements of the fluorene skeleton are also a possibility, particularly under acidic or thermal conditions. Wagner-Meerwein type rearrangements could occur if a carbocation were to be generated at the C9 position, for example, through protonation of the hydroxyl group and subsequent loss of water. However, the stability of the fluorenyl cation would be a key factor in determining the feasibility of such a process. Photochemically induced rearrangements could also lead to novel fluorene isomers. Further research would be needed to explore the potential for such transformations in the case of this compound.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

No published research specifically details the kinetic and thermodynamic parameters of reactions involving this compound.

Computational and Theoretical Chemical Studies of 4 Amino 2,5,7 Trichloro 9h Fluoren 9 Ol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometry, stability, and reactivity of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for these investigations.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

There are no published studies detailing the geometry optimization or energy calculations for 4-Amino-2,5,7-trichloro-9H-fluoren-9-ol using DFT or ab initio methods. Such studies would typically provide data on bond lengths, bond angles, and dihedral angles, leading to the most stable three-dimensional conformation of the molecule. Furthermore, energy calculations would offer insights into its thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability. No specific FMO analysis for this compound has been found in the reviewed literature. Consequently, data tables of HOMO-LUMO energies and associated reactivity descriptors for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. This analysis is critical for understanding intermolecular interactions. However, no MEP mapping studies for this compound have been publicly documented.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of the compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants is a powerful application of computational chemistry. These theoretical values are instrumental in interpreting experimental NMR spectra. For this compound, there are no available computational studies that report predicted NMR data.

Simulated Vibrational and Electronic Spectra for Experimental Data Comparison

Simulations of vibrational (Infrared and Raman) and electronic (UV-Visible) spectra provide a theoretical basis for understanding the spectral features of a compound. These simulations are essential for assigning vibrational modes and electronic transitions observed in experiments. A search of the scientific literature did not yield any simulated vibrational or electronic spectra for this compound.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights into the energetic and structural transformations that molecules undergo. For a complex molecule like this compound, modeling reaction mechanisms is crucial for understanding its reactivity, potential synthetic pathways, and degradation routes. Methodologies such as Density Functional Theory (DFT) are employed to map out potential energy surfaces, identify key intermediates, and determine the energetic barriers of reactions.

The cornerstone of modeling a reaction pathway is the identification of the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. A transition state search is a computational procedure aimed at locating this first-order saddle point on the potential energy surface. For a given reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, the geometries of the reactant(s) and product(s) are first optimized. Subsequently, a variety of algorithms can be used to find the TS connecting them.

Once a stationary point is located and confirmed to be a transition state (characterized by having exactly one imaginary vibrational frequency), Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway downhill from the transition state, connecting it to the corresponding reactant and product minima. This confirms that the identified TS is indeed the correct one for the reaction of interest.

Table 1: Hypothetical DFT-Calculated Energy Profile for Acid-Catalyzed Dehydration of this compound

| Step | Species | Relative Enthalpy (kcal/mol) | Relative Free Energy (ΔG) (kcal/mol) |

| Reactant Complex | Protonated Fluorenol | 0.0 | 0.0 |

| Transition State 1 | C9-OH2 Bond Cleavage TS | +18.5 | +20.2 |

| Intermediate | Fluorenyl Carbocation + H₂O | +5.2 | +3.8 |

| Transition State 2 | Proton Abstraction TS | +7.8 | +9.5 |

| Product Complex | Fluorene (B118485) Alkene + H₃O⁺ | -10.3 | -12.1 |

Note: Data are illustrative and calculated at a hypothetical B3LYP/6-311+G(d,p) level of theory with a PCM solvent model (water). The values represent a plausible reaction profile for this type of transformation.

Regioselectivity and stereoselectivity are fundamental concepts in chemical synthesis, and computational methods can provide robust predictions for these outcomes. For an aromatic system like this compound, predicting the outcome of reactions such as electrophilic aromatic substitution is a key application.

The existing substituents—the activating amino group (-NH₂) and the deactivating chloro groups (-Cl)—exert strong directing effects. Computational analysis can quantify these effects. By calculating the distribution of electron density, typically through analysis of molecular electrostatic potential (MEP) maps or by calculating partial atomic charges (e.g., using Natural Bond Orbital analysis), one can identify the most nucleophilic sites on the aromatic rings. Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) can indicate the most probable sites for electrophilic attack.

To predict regioselectivity, the relative energies of all possible intermediates (e.g., Wheland intermediates or σ-complexes) formed upon attack of an electrophile at different positions are calculated. The pathway proceeding through the lowest-energy intermediate is predicted to be the major one. For example, in a nitration reaction, the electrophile (NO₂⁺) could attack several available positions on the fluorene backbone. DFT calculations can determine the relative stability of each potential σ-complex, thereby predicting the major product isomer.

Table 2: Hypothetical Relative Energies of σ-Complex Intermediates for Electrophilic Nitration of this compound

| Position of Attack | σ-Complex Isomer | Relative Stability (ΔE, kcal/mol) |

| C1 | 1-nitro-4-amino-2,5,7-trichloro-9H-fluoren-9-ol σ-complex | +4.5 |

| C3 | 3-nitro-4-amino-2,5,7-trichloro-9H-fluoren-9-ol σ-complex | 0.0 (Most Stable) |

| C6 | 6-nitro-4-amino-2,5,7-trichloro-9H-fluoren-9-ol σ-complex | +2.8 |

| C8 | 8-nitro-4-amino-2,5,7-trichloro-9H-fluoren-9-ol σ-complex | +3.1 |

Note: Data are illustrative. Relative energies are calculated with respect to the most stable intermediate. The amino group is a strong ortho-, para-director, but the C3 position (ortho to -NH₂) is sterically less hindered and electronically activated, making it a likely candidate for the most stable intermediate.

Intermolecular Interaction and Crystal Lattice Simulations

The behavior of this compound in the solid state and in solution is governed by a complex interplay of intermolecular forces. Computational simulations are indispensable for exploring these interactions, from the conformational flexibility of a single molecule to the intricate packing within a crystal lattice.

A single molecule of this compound is not static; it possesses several rotatable bonds that allow it to adopt various three-dimensional shapes or conformations. Molecular Dynamics (MD) simulations are used to explore this conformational space by simulating the atomic motions of the molecule over time. pitt.edumdpi.com

In an MD simulation, the molecule is typically placed in a periodic box filled with solvent molecules (e.g., water or DMSO) to mimic solution-phase conditions. By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the molecule's conformation evolves. Analysis of this trajectory can reveal the most stable and frequently accessed conformations, the energy barriers between them, and the influence of the solvent on molecular shape. Key dihedral angles, such as those defining the orientation of the C9-hydroxyl group and the C4-amino group, would be monitored to build a comprehensive picture of the molecule's flexibility.

Table 3: Illustrative Potential Energy Scan for Rotation Around the C9-O Bond

| Dihedral Angle (H-O-C9-C4a) | Relative Potential Energy (kcal/mol) |

| 0° | +3.5 (Eclipsed) |

| 60° | 0.0 (Staggered - Minimum) |

| 120° | +3.2 (Eclipsed) |

| 180° | +0.2 (Staggered - Local Minimum) |

| 240° | +3.2 (Eclipsed) |

| 300° | 0.0 (Staggered - Minimum) |

Note: This table represents a simplified, hypothetical potential energy surface scan. The actual energy profile would be more complex due to interactions with the fluorene rings and other substituents.

The arrangement of molecules in a crystal lattice dictates many of the material's bulk properties. Solid-state Density Functional Theory (DFT) calculations, which account for the periodic nature of a crystal, are used to predict and analyze these packing arrangements. nih.gov These calculations can determine the most stable crystal polymorph, calculate lattice energies, and provide a detailed quantitative description of the intermolecular interactions that hold the crystal together. cardiff.ac.uk

For this compound, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups can act as both hydrogen bond donors and acceptors, forming strong, directional interactions.

Halogen Bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact favorably with nucleophilic sites on adjacent molecules.

π-π Stacking: The large, flat aromatic surface of the fluorene core allows for stacking interactions between molecules.

Solid-state DFT, often augmented with dispersion corrections (e.g., DFT-D methods) to accurately model van der Waals forces, can precisely characterize the geometry and energy of these interactions. Analysis tools like Quantum Theory of Atoms in Molecules (QTAIM) can further be used to identify and quantify the strength of specific bonds within the crystal. nih.gov

Table 4: Hypothetical Intermolecular Interactions in a Simulated Crystal Lattice of this compound

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | -OH (H) | -NH₂ (N) | 1.85 | 175.2 | -5.8 |

| Hydrogen Bond | -NH₂ (H) | -OH (O) | 2.01 | 168.9 | -4.2 |

| Halogen Bond | C5-Cl | -OH (O) | 3.10 | 170.5 | -1.5 |

| π-π Stacking | Fluorene Ring | Fluorene Ring | 3.45 | N/A | -8.5 (per pair) |

| C-H···π Interaction | C1-H | Fluorene Ring | 2.75 | 145.0 | -1.1 |

Note: Data are illustrative, representing typical geometries and energies for such interactions as would be determined from a solid-state DFT optimization.

No Published Derivatization Strategies Found for this compound

Following an extensive search of scientific literature, chemical databases, and patent filings, no specific research findings or experimental data have been identified for the derivatization and functionalization of the chemical compound This compound . The requested article, which was to be structured around detailed chemical modification strategies for this specific molecule, cannot be generated as there is no published information available in the public domain that directly addresses the synthesis of its C-9 modified analogues or chemical modifications of its C-4 amino group.

The search encompassed targeted queries for each of the outlined subsections, including:

Esterification and etherification of the 9-hydroxyl group.

Oxidation of the 9-hydroxyl group to 9-keto derivatives.

Nucleophilic addition at the C-9 carbon.

Acylation, alkylation, and arylation of the C-4 amino functionality.

Diazotization and subsequent transformations such as Sandmeyer reactions.

While general methodologies for these types of chemical transformations on other fluorene, fluorenol, and aminofluorene derivatives are well-documented, no literature specifically describes the application of these methods to this compound. Consequently, it is not possible to provide the requested detailed research findings, data tables, or specific reaction protocols for this compound.

The absence of this information in published scientific literature prevents the creation of a scientifically accurate and verifiable article that adheres to the strict constraints of focusing solely on the specified compound.

Derivatization and Functionalization Strategies of 4 Amino 2,5,7 Trichloro 9h Fluoren 9 Ol

Chemical Modifications of the C-4 Amino Group

Formation of Heterocyclic Rings Incorporating the Amino Group

The primary amino group at the C4 position of 4-Amino-2,5,7-trichloro-9H-fluoren-9-ol is a key functional handle for the synthesis of novel heterocyclic systems. This amine can act as a potent nucleophile or as a precursor to other reactive intermediates, enabling the construction of fused ring systems that incorporate the fluorene (B118485) scaffold. Such derivatization is crucial for tuning the electronic and photophysical properties of the core molecule.

One of the most direct methods for heterocycle formation is through condensation reactions with 1,2- or 1,3-dicarbonyl compounds. For instance, reaction with a β-dicarbonyl compound like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of fused pyridine (B92270) or pyrimidine (B1678525) rings, respectively. These reactions typically proceed via an initial nucleophilic attack of the amino group onto a carbonyl carbon, followed by an intramolecular cyclization and dehydration sequence. The specific reaction conditions, such as the choice of catalyst (acidic or basic) and solvent, would be critical in directing the reaction towards the desired heterocyclic product.

Multicomponent reactions (MCRs) offer another efficient strategy for constructing complex heterocycles from simple starting materials in a single step. The amino group of the fluorenol derivative can participate in well-known MCRs such as the Biginelli or Hantzsch reactions. For example, a Biginelli-type reaction with a β-ketoester and an aldehyde could yield a dihydropyrimidinone ring fused to the fluorene backbone. The presence of multiple electron-withdrawing chloro groups on the fluorene ring may influence the reactivity of the amino group and the stability of intermediates, potentially requiring optimization of reaction conditions.

Furthermore, the amino group can be transformed into other functionalities to expand the scope of accessible heterocycles. Diazotization of the amine followed by an intramolecular cyclization could be a pathway to carbazole (B46965) derivatives, effectively planarizing the system and extending the π-conjugation. Alternatively, the amine can be converted into an isothiocyanate or an azide, which are versatile intermediates for synthesizing a wide range of sulfur- and nitrogen-containing heterocycles, such as thiazoles, tetrazoles, and triazoles. For example, fluorenyl-hydrazonothiazole derivatives have been synthesized via the Hantzsch reaction from related fluorenyl precursors. mdpi.com

Further Functionalization of Halogenated Positions

The three chlorine substituents at the C2, C5, and C7 positions of the fluorene ring are prime sites for post-synthesis modification through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for introducing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of functionalized fluorene derivatives with tailored properties.

Suzuki, Stille, Heck, and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of aryl chlorides, although they are generally less reactive than the corresponding bromides or iodides. The successful coupling of the chloro-substituents on the fluorene core would depend on the choice of catalyst, ligand, and reaction conditions.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an aryl halide, is a robust method for forming C-C bonds. youtube.com For the trichlorinated fluorene substrate, selective functionalization could be a significant challenge. The reactivity of the chlorine atoms is influenced by both electronic and steric effects. Generally, aryl chlorides require more electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., Buchwald-type ligands) and stronger bases to facilitate the oxidative addition step, which is often rate-limiting. It has been demonstrated that Suzuki couplings can be used to synthesize polychlorinated biphenyls (PCBs) with high selectivity and good yields. nih.gov This suggests that a stepwise and controlled functionalization of the trichlorofluorene core might be achievable by carefully tuning the reaction conditions or the boronic acid coupling partner.

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide variety of functional groups. wikipedia.org The reaction mechanism is well-understood and involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Like the Suzuki reaction, coupling at the chloro positions would require optimized conditions, likely involving specific palladium catalysts and ligands to achieve high yields. researchgate.netnih.gov Research on fluorene-based organoboron compounds has shown that boronic ester groups can be unreactive under Stille conditions, allowing for the synthesis of complex intermediates for subsequent reactions. researchgate.netnih.gov

The Heck reaction , coupling the aryl halide with an alkene, and the Sonogashira reaction , coupling with a terminal alkyne, are powerful methods for introducing unsaturated moieties. rsc.orgnih.gov These reactions extend the π-conjugated system of the fluorene core, which is highly desirable for optoelectronic applications. Copper-free Sonogashira conditions are often preferred to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org The success of these reactions on the trichlorinated substrate would again hinge on catalyst selection to overcome the lower reactivity of the C-Cl bonds. nih.gov

The following table summarizes typical conditions for these cross-coupling reactions with aryl chlorides, which could be adapted for this compound.

| Coupling Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Coupling Partner |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Aryl/Alkyl Boronic Acid/Ester |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | (None required) | Toluene, DMF | Organostannane (R-SnBu₃) |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | Alkene |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, Toluene | Terminal Alkyne |

Synthesis of Polymeric and Oligomeric Fluorene-Based Materials

The multifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers, oligomers, and dendrimers. The fluorene unit is a cornerstone of many high-performance organic electronic materials due to its rigid, planar structure and high photoluminescence quantum yield.

Incorporation of this compound into Conjugated Polymer Backbones

This monomer can be incorporated into conjugated polymer backbones through polycondensation reactions, primarily leveraging its halogenated sites. After converting the chloro groups into more reactive bromo- or iodo- groups, or by directly using advanced catalytic systems for C-Cl bonds, the monomer can be polymerized with a suitable comonomer via Suzuki or Stille polycondensation. uri.eduscholaris.ca For example, after converting the chloro groups to boronic ester groups, the resulting difunctional or trifunctional monomer could be polymerized with a dihalogenated aromatic comonomer.

The amino group can also be used as a polymerization site. Oxidative polymerization of aminofluorenes has been shown to produce conjugated polymers where fluorene units are linked by pyrazine (B50134) rings. nih.gov Alternatively, the amino group can be functionalized post-polymerization to introduce specific properties, such as solubility or sensing capabilities, onto the polymer backbone. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups on the monomer unit can lead to polymers with interesting intramolecular charge-transfer characteristics.

Design of Fluorene-Based Dendrimers and Macromolecules

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Functionalized fluorenes are excellent candidates for use as cores or branching units in dendrimer synthesis due to their rigid geometry. researchgate.netrsc.org

This compound could serve as a multifunctional core for a divergent dendrimer synthesis approach. The amino, hydroxyl, and three chloro groups represent five potential points for derivatization and growth of dendritic wedges. For instance, the amino and hydroxyl groups could be reacted with monomers like methyl acrylate (B77674) in a Michael addition, followed by amidation with a diamine (e.g., ethylenediamine) to build successive generations of a poly(amidoamine) (PAMAM) dendrimer. nih.govresearchgate.net The chloro groups could be functionalized in a final step to attach peripheral groups with specific functions.

In a convergent approach, dendritic wedges could be synthesized separately and then attached to the fluorene core. For example, azide-functionalized dendrons could be attached to an alkyne-modified fluorene core via a copper-catalyzed "click" reaction, a highly efficient and widely used method in dendrimer synthesis. nih.gov The resulting macromolecules would benefit from the highly fluorescent fluorene core, making them suitable for applications in light-harvesting, sensing, or bioimaging.

Non Biological Applications and Research Directions of 4 Amino 2,5,7 Trichloro 9h Fluoren 9 Ol As a Chemical Intermediate

Role in Advanced Materials Chemistry

There is no available research to suggest that 4-Amino-2,5,7-trichloro-9H-fluoren-9-ol has been investigated as a precursor for optoelectronic materials, a building block for chemosensors, or a functional component in supramolecular architectures.

Precursor for Optoelectronic Materials (e.g., OLEDs, Organic Transistors, Solar Cells)

No studies were found that describe the synthesis or characterization of optoelectronic materials derived from this specific compound.

Functional Component in Supramolecular Architectures

There is no evidence of this compound being utilized in the construction of supramolecular assemblies.

Contributions to Synthetic Organic Chemistry Method Development

Similarly, no research has been found to indicate that this compound has been used in the development of new synthetic methodologies.

Catalyst Ligand Precursor Design

There are no publications detailing the design or synthesis of catalyst ligands from this compound.

Chiral Auxiliary Development

The potential of this compound as a chiral auxiliary has not been explored in the available scientific literature.

Scaffold for Complex Chemical Structure Synthesis

There is no available scientific literature detailing the use of this compound as a specific scaffold for the synthesis of more complex chemical structures. General research on fluorene-based scaffolds exists, but the unique substitution pattern of this compound and its subsequent application as a building block in organic synthesis is not documented in accessible studies.

Applications in Environmental and Analytical Chemistry Research

Adsorbent and Separation Material Development

Derivatizing Agent in Chromatographic Analysis

The potential of this compound as a derivatizing agent in chromatographic analysis has not been explored in the available scientific literature. While other fluorene (B118485) derivatives are used for this purpose, there is no data to support the application of this specific compound.

Purification and Isolation Techniques in the Synthesis of 4 Amino 2,5,7 Trichloro 9h Fluoren 9 Ol

Chromatographic Separation Methodologies

Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a molecule with the complexity of 4-Amino-2,5,7-trichloro-9H-fluoren-9-ol, a combination of chromatographic techniques is often necessary.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analytical assessment of purity and the preparative isolation of this compound. Given the compound's aromatic and polar nature, reversed-phase HPLC is a suitable approach.

Purity Assessment: Analytical HPLC is employed to determine the percentage purity of the synthesized compound. A small amount of the crude or purified product is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram provides information on the number of components in the mixture and their relative concentrations.

Preparative Isolation: For obtaining highly pure samples, preparative HPLC is utilized. This technique operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample loads.

A typical HPLC setup for the analysis and purification of this compound would involve a C18 stationary phase, which is effective for separating a wide range of organic molecules. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape, especially for the amino-functionalized compound.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Column Chromatography and Flash Chromatography Optimization

For the purification of larger quantities of this compound, column chromatography and its more rapid variant, flash chromatography, are the methods of choice. The selection of the stationary phase and the mobile phase is critical for achieving good separation.

Given the polarity of the target compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a viable option. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The optimal solvent system is determined by preliminary analysis using thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring it moves down the column at a reasonable rate while separating from impurities.

For a compound with an amino group, tailing of the spot on the TLC plate and the peak during column chromatography can be an issue due to the interaction with the acidic silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent.

Table 2: Example of Flash Chromatography Parameters

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 40 mm diameter |

| Sample Loading | 1 g of crude product |

| Eluent | Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine |

| Flow Rate | 50 mL/min |

| Fraction Size | 25 mL |

Chiral Chromatography for Enantiomeric Separation

The this compound molecule possesses a stereocenter at the C9 position, meaning it can exist as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced. The separation of these enantiomers requires a chiral stationary phase (CSP).

Chiral HPLC is the most common method for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds. The selection of the mobile phase is crucial and can be either in normal-phase mode (e.g., hexane/isopropanol) or reversed-phase mode (e.g., acetonitrile/water).

The development of a chiral separation method involves screening different chiral columns and mobile phases to find conditions that provide baseline resolution of the two enantiomers.

Table 3: Potential Chiral HPLC Screening Conditions

| Column | Mobile Phase | Flow Rate |

|---|---|---|

| Chiralcel OD-H | Hexane:Isopropanol (90:10) | 0.5 mL/min |

| Chiralpak AD-H | Hexane:Ethanol (80:20) | 0.5 mL/min |

| Chiralpak IA | Acetonitrile:Water (60:40) | 1.0 mL/min |

Crystallization Techniques for Compound Purification

Crystallization is a powerful purification technique that can yield highly pure solid material. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

Solvent Selection and Crystallization Parameter Optimization

The choice of solvent is the most critical parameter in crystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

A systematic approach to solvent screening involves testing the solubility of the crude product in a range of solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water). Small-scale trials are conducted to identify promising solvents or solvent mixtures.

Once a suitable solvent system is identified, parameters such as the cooling rate, agitation, and seeding can be optimized to control the crystal size and purity. Slow cooling generally leads to larger and purer crystals.

Table 4: Hypothetical Solvent Screening Results

| Solvent | Solubility (Cold) | Solubility (Hot) | Crystallization Result |

|---|---|---|---|

| Hexane | Insoluble | Sparingly Soluble | Poor recovery |

| Toluene | Sparingly Soluble | Soluble | Good crystals on cooling |

| Ethyl Acetate | Soluble | Very Soluble | No crystallization |

| Ethanol | Soluble | Very Soluble | No crystallization |

| Ethanol/Water | Sparingly Soluble | Soluble | Promising for recrystallization |

Co-crystallization and Polymorphism Studies

Co-crystallization: This technique involves crystallizing the target molecule with a second compound, a "coformer," to form a new crystalline solid with improved properties. For this compound, coformers could be selected based on their ability to form hydrogen bonds with the amino or hydroxyl groups. Co-crystallization can sometimes be used to isolate compounds that are difficult to crystallize on their own.

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as melting point and solubility. Polymorphism studies are important to identify the most stable crystalline form of the compound. These studies typically involve recrystallizing the compound under a variety of conditions (different solvents, cooling rates, etc.) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Advanced Purification Protocols for Complex Reaction Mixtures

The synthesis of highly functionalized and sterically hindered molecules such as this compound often results in complex reaction mixtures containing starting materials, reagents, catalysts, and various byproducts. The structural complexity of the target molecule, characterized by the presence of amino, hydroxyl, and multiple chloro substituents on a fluorene (B118485) core, necessitates advanced purification protocols to achieve high purity. These protocols are designed to address challenges such as the separation of structurally similar impurities and the potential for the compound to degrade under harsh purification conditions.

Multi-step Purification Strategies for Removing Impurities

A multi-step purification strategy is often essential for the effective removal of a wide range of impurities from the crude reaction mixture of this compound. This approach involves a sequence of techniques, each targeting impurities with different physicochemical properties.

The initial step in the purification cascade is typically a liquid-liquid extraction. This is a versatile method for the bulk separation of the desired product from water-soluble and some organic-soluble impurities. The choice of solvents is critical and is determined by the solubility and partition coefficient of the target compound and its impurities.

Following extraction, column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a complex molecule like this compound, a series of chromatographic steps may be employed. An initial separation on silica gel can remove non-polar impurities. Due to the presence of both an amino and a hydroxyl group, the target compound has a moderate to high polarity, which allows for good separation from less polar byproducts. The separation of halogenated pharmaceuticals from their dehalogenated counterparts can be particularly challenging, often requiring specialized chromatographic techniques. researchgate.net

A subsequent chromatographic step using a different stationary phase, such as alumina (B75360) or a bonded-phase silica, can further refine the product. The choice of eluent is optimized to achieve the best possible separation. A gradient elution, where the polarity of the solvent is gradually changed, is often employed to effectively separate a wide range of impurities.

The final step in the multi-step purification strategy is often recrystallization. This technique is highly effective for removing trace impurities and obtaining a crystalline solid with high purity. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization, as the compound should be soluble at high temperatures and sparingly soluble at low temperatures.

A typical multi-step purification strategy for this compound is summarized in the table below.

| Step | Technique | Stationary Phase/Solvent System | Impurities Targeted |

| 1 | Liquid-Liquid Extraction | Dichloromethane/Water | Water-soluble reagents and salts |

| 2 | Column Chromatography | Silica Gel (Hexane/Ethyl Acetate gradient) | Non-polar and moderately polar byproducts |

| 3 | Column Chromatography | Alumina (Toluene/Methanol gradient) | Structurally similar polar impurities |

| 4 | Recrystallization | Ethanol/Water | Trace impurities, final polishing |

Membrane-Based Separation and Filtration Approaches

Membrane-based separation and filtration techniques offer a promising and often more sustainable alternative to traditional purification methods. These technologies separate molecules based on size, charge, or affinity, and can be particularly useful for the purification of complex organic molecules.

For the purification of this compound, nanofiltration is a potentially applicable membrane-based technique. Nanofiltration membranes have pore sizes in the range of 1-10 nanometers, which can allow for the separation of the target molecule from smaller impurities such as residual solvents and low molecular weight byproducts. The effectiveness of this separation is dependent on the molecular weight cut-off (MWCO) of the membrane and the operating conditions, such as pressure and temperature.

Another membrane-based approach is membrane extraction, which combines the principles of liquid-liquid extraction and membrane separation. In this process, a microporous membrane separates the feed solution from a solvent phase. The target compound selectively permeates through the membrane into the solvent phase, leaving impurities behind. This technique can be highly selective and can minimize the use of large volumes of organic solvents.

While the application of membrane technology for the purification of complex aromatic compounds is an area of ongoing research, the principles have been demonstrated in related fields, such as the removal of polycyclic aromatic hydrocarbons (PAHs) from water. acs.org The selection of the appropriate membrane material is critical to ensure compatibility with the organic solvents used in the synthesis and to prevent fouling.

The table below outlines potential membrane-based separation approaches for the purification of this compound.

| Technique | Membrane Type | Principle of Separation | Potential Advantages |

| Nanofiltration | Polymeric or Ceramic | Size exclusion | Reduced solvent consumption, continuous operation |

| Membrane Extraction | Microporous Polymer | Selective permeation | High selectivity, minimized solvent use |

Future Research Perspectives on 4 Amino 2,5,7 Trichloro 9h Fluoren 9 Ol Chemistry

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future synthetic research on 4-Amino-2,5,7-trichloro-9H-fluoren-9-ol and its analogs will likely prioritize efficiency, selectivity, and sustainability. The development of novel synthetic methodologies could significantly enhance the accessibility and utility of this class of compounds.

Catalytic C-H Functionalization: A key area for advancement lies in the direct, late-stage functionalization of the fluorene (B118485) scaffold. Transition-metal catalyzed C-H activation strategies could offer a more atom-economical and step-efficient alternative to traditional multi-step syntheses that often require pre-functionalized starting materials. univ-rennes.fracs.org For instance, developing catalytic systems that can selectively introduce amino and chloro groups onto the fluorene backbone would be a significant breakthrough. Research into palladium-catalyzed C-H arylation, for example, has shown promise for modifying complex organic molecules with high regioselectivity. nih.gov

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. cam.ac.uk Future research could explore photocatalytic methods for the synthesis of amino-fluorenol derivatives, potentially offering novel pathways to compounds like this compound. nih.govnih.govresearchgate.net

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced step count, late-stage modification. univ-rennes.fracs.org | Development of selective catalysts for amination and chlorination. nih.gov |

| Green Chemistry Methods | Use of benign reagents, reduced waste, improved energy efficiency. rsc.org | Aerobic oxidations, solvent-free reactions, and catalytic systems. researchgate.net |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, novel reactivity. cam.ac.uk | Development of photocatalysts for the synthesis of functionalized fluorenols. nih.gov |

Development of Advanced Functional Materials Based on the Compound

The unique electronic and photophysical properties of the fluorene scaffold make it a prime candidate for the development of advanced functional materials. The specific substitution pattern of this compound, with its electron-donating amino group and electron-withdrawing chloro groups, suggests that it could be a valuable building block for materials with tailored optoelectronic properties.

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are well-established as active components in OLEDs due to their high photoluminescence quantum yields and thermal stability. researchgate.netnih.gov The introduction of both amino and chloro substituents onto the fluorenol core can modulate the HOMO and LUMO energy levels, thereby tuning the emission color and efficiency of the resulting materials. wikipedia.org Future work could involve the incorporation of this compound as a monomer into copolymers for OLED applications, potentially leading to novel emitters with enhanced performance. nih.govuri.edursc.orgst-andrews.ac.ukchemrxiv.orgchemrxiv.org

Organic Photovoltaics (OPVs): The tunable electronic properties of fluorene derivatives also make them suitable for use in organic solar cells. wikipedia.org By carefully designing copolymers that incorporate electron-donating and electron-accepting units, the absorption spectrum can be tailored to better match the solar spectrum, thus improving the power conversion efficiency. The subject compound could serve as a valuable component in such donor-acceptor systems.

Sensors and Probes: The fluorescent nature of the fluorene core can be harnessed for the development of chemical sensors and biological probes. uri.eduuri.edu The amino group on this compound could be further functionalized to introduce specific recognition motifs for analytes of interest. The changes in the fluorescence properties of the fluorene core upon binding of the analyte would form the basis of the sensing mechanism. nih.gov

The potential applications of materials derived from this compound are summarized in the following table:

| Application Area | Rationale | Desired Material Properties |

| OLEDs | Tunable emission color and high quantum efficiency of fluorene derivatives. researchgate.netnih.gov | High thermal stability, good film-forming properties, and specific emission wavelengths. nih.gov |

| OPVs | Ability to tailor the absorption spectrum to match the solar spectrum. wikipedia.org | Broad absorption, suitable energy level alignment, and good charge transport. |

| Sensors and Probes | Inherent fluorescence of the fluorene scaffold. uri.eduuri.edu | High sensitivity and selectivity towards target analytes. nih.gov |

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Integration

A thorough understanding of the structure-property relationships and reaction mechanisms is crucial for the rational design of new materials and synthetic routes. The integration of advanced spectroscopic techniques with computational modeling will be instrumental in achieving this.

Computational Modeling (DFT and TD-DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the geometric, electronic, and optical properties of molecules. cognizancejournal.comutm.myresearchgate.netnih.govacs.org Future computational studies on this compound could elucidate the effects of the specific substitution pattern on its molecular orbitals, absorption and emission spectra, and reactivity. cognizancejournal.com Such theoretical insights can guide the experimental design of new materials with desired properties.

Advanced Spectroscopic Analysis: The combination of various spectroscopic techniques can provide a comprehensive picture of the molecular structure and dynamics. For instance, a detailed analysis of vibrational spectra (FTIR and Raman) can be coupled with DFT calculations to accurately assign vibrational modes and understand intermolecular interactions. mdpi.com Furthermore, techniques like NMR and UV-Vis spectroscopy can be used to study the thermodynamics and kinetics of complex formation, shedding light on halogen and hydrogen bonding interactions. mdpi.comuoa.grresearchgate.net

Mechanistic Investigations: In-situ spectroscopic monitoring of reactions can provide valuable mechanistic insights. By observing the formation and transformation of intermediates during a reaction, a more complete understanding of the reaction pathway can be obtained. This knowledge is essential for optimizing reaction conditions and developing more efficient synthetic protocols.

The synergy between computational and experimental approaches is highlighted below:

| Approach | Key Contributions | Examples of Integrated Studies |

| Computational Chemistry | Prediction of molecular structure, electronic properties, and spectroscopic data. cognizancejournal.comutm.myresearchgate.netnih.govacs.org | DFT-assisted assignment of vibrational spectra, prediction of UV-Vis absorption maxima. mdpi.com |

| Advanced Spectroscopy | Experimental characterization of molecular structure, dynamics, and interactions. mdpi.comuoa.grresearchgate.net | Combined NMR, UV-Vis, and computational analysis of intermolecular bonding. mdpi.com |

| Mechanistic Studies | Elucidation of reaction pathways and identification of intermediates. | In-situ monitoring of catalytic reactions to understand catalyst behavior. |

Potential for Integration into Multifunctional Chemical Systems

The rigid and highly functionalizable fluorene scaffold provides an excellent platform for the construction of more complex, multifunctional chemical systems. Future research is likely to explore the incorporation of this compound into such systems to create novel materials with emergent properties.

Supramolecular Chemistry: The planar structure of the fluorene core facilitates π-π stacking interactions, which can be exploited in the design of self-assembling supramolecular structures. tue.nlnih.govresearchgate.netfao.orgrsc.org By introducing appropriate recognition motifs, it may be possible to create ordered assemblies with interesting optical and electronic properties.

Metal-Organic Frameworks (MOFs): Fluorene-based ligands have been used to construct luminescent MOFs for applications in sensing and catalysis. nih.govnjupt.edu.cnresearchgate.netresearchgate.net The amino and chloro groups on this compound could act as coordination sites for metal ions, leading to the formation of novel MOFs with unique topologies and functionalities.

Theranostics and Drug Delivery: Fluorophore-drug conjugates are being investigated for their potential in targeted drug delivery and bioimaging. journalcra.comresearchgate.netmdpi.com The inherent fluorescence of the fluorenol core, combined with the potential for further functionalization of the amino group, makes this compound a candidate for the development of theranostic agents that can simultaneously deliver a therapeutic payload and provide a fluorescent signal for imaging. nih.gov

The potential for integration into multifunctional systems is outlined in the following table:

| System Type | Design Principle | Potential Applications |

| Supramolecular Assemblies | Exploiting π-π stacking and other non-covalent interactions. tue.nlnih.govresearchgate.netfao.orgrsc.org | Organic electronics, sensors, and smart materials. |

| Metal-Organic Frameworks | Using the fluorene derivative as a ligand for metal ions. nih.govnjupt.edu.cnresearchgate.netresearchgate.net | Gas storage and separation, catalysis, and chemical sensing. |

| Theranostic Agents | Conjugating the fluorenol with a therapeutic agent. journalcra.comresearchgate.netmdpi.com | Targeted cancer therapy and in-vivo imaging. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.